2-Fluoro-N-(4-fluorobenzyl)aniline
Description
2-Fluoro-N-(4-fluorobenzyl)aniline is a fluorinated secondary amine with the molecular formula $ \text{C}{13}\text{H}{11}\text{F}_2\text{N} $. It features two aromatic rings: a 2-fluoroaniline moiety and a 4-fluorobenzyl group connected via a methylene bridge. This compound is synthesized efficiently through reductive amination of aniline and 4-fluorobenzaldehyde using a Pd/NiO catalyst, achieving a 97% isolated yield under mild conditions (25°C, 10 hours) . The $ ^1\text{H} $-NMR spectrum (CDCl$ _3 $) displays characteristic signals at δ 4.29 ppm (s, 2H, -CH$ _2 $-) and δ 7.35–6.61 ppm (aromatic protons), confirming its structure .
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
2-fluoro-N-[(4-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11F2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
InChI Key |
KQBMUYYUEWLGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(4-fluorobenzyl)aniline typically involves the reaction of 4-fluorobenzyl chloride with 2-fluoroaniline in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
4-Fluorobenzyl chloride+2-Fluoroaniline→2-Fluoro-N-(4-fluorobenzyl)aniline
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-N-(4-fluorobenzyl)aniline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-N-(4-fluorobenzyl)aniline has been identified as a precursor in the synthesis of novel pharmaceutical compounds. It serves as a building block for designing potent antagonists for various receptors, including the CCR3 receptor, which is implicated in inflammatory responses and allergic reactions .
Case Study: CCR3 Receptor Antagonists
- A study synthesized derivatives of 2-Fluoro-N-(4-fluorobenzyl)aniline that exhibited significant antagonistic activity against the CCR3 receptor. These compounds demonstrated potential as therapeutic agents for conditions like asthma and allergic rhinitis, highlighting the compound's utility in drug discovery .
Material Science
The compound is also explored for its applications in material science, particularly in the development of advanced polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and surface properties.
Case Study: Polymer Development
- Research has shown that incorporating 2-Fluoro-N-(4-fluorobenzyl)aniline into polymer matrices results in materials with improved thermal stability and mechanical strength. This makes it suitable for applications in electronics and protective coatings .
Biological Research
In biological studies, 2-Fluoro-N-(4-fluorobenzyl)aniline is utilized to investigate enzyme interactions and protein binding affinities. The fluorine substituents can modulate biological activity by affecting the electronic properties of the molecule.
Case Study: Enzyme Interaction Studies
- A study focused on the interaction between 2-Fluoro-N-(4-fluorobenzyl)aniline and specific enzymes revealed insights into its binding mechanisms. The results indicated that the compound could serve as a useful probe for studying enzyme kinetics and inhibition pathways .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of CCR3 receptor antagonists | Potent activity against inflammatory responses |
| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical strength |
| Biological Research | Investigation of enzyme interactions | Insights into binding mechanisms |
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Differences
- In contrast, fluorine atoms in the parent compound provide moderate electron withdrawal with lower steric demand. Planarity vs. Non-Planarity: The Schiff base analog (4-fluoro-N-(4-hydroxybenzylidene)aniline) exhibits significant non-planarity (50.52° dihedral angle), reducing conjugation between aromatic rings compared to the fully saturated methylene bridge in the parent compound .
Physicochemical and Functional Implications
- Biological Activity : The thiazole-containing analog () may exhibit enhanced binding to biological targets due to the thiazole ring’s π-stacking capability .
Biological Activity
2-Fluoro-N-(4-fluorobenzyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's unique structural features, including the presence of fluorine atoms, may influence its biological activity, making it a candidate for further research in various pharmacological contexts.
Chemical Structure and Properties
The molecular formula of 2-Fluoro-N-(4-fluorobenzyl)aniline is C13H12F2N, with a molecular weight of approximately 235.24 g/mol. The compound contains two fluorine substituents, which enhance its electronic properties and may affect its interaction with biological targets.
Table 1: Structural Features of 2-Fluoro-N-(4-fluorobenzyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C13H12F2N |
| Molecular Weight | 235.24 g/mol |
| Fluorine Atoms | 2 |
| Aniline Moiety | Present |
Biological Activity
The biological activity of 2-Fluoro-N-(4-fluorobenzyl)aniline has been explored in various studies, focusing on its potential as an anticancer agent and its antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity. For instance, analogs of fluorinated anilines have shown significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models. The mechanism often involves targeting specific kinases associated with tumor growth and resistance mechanisms.
- Mechanism of Action : The fluorine substituents may enhance binding affinity to target proteins, influencing pathways such as apoptosis and cell cycle regulation.
- Case Studies : In vitro assays demonstrated that related compounds effectively reduced the viability of NSCLC cells by inducing apoptosis through the downregulation of anti-apoptotic proteins like survivin .
Antimicrobial Activity
Fluorinated anilines have also been studied for their antimicrobial properties. Research shows that compounds with similar structures can inhibit a range of bacterial strains, including resistant strains.
- Activity Spectrum : Studies report broad-spectrum activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting bactericidal effects .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds often fall within the range of 1-10 µg/mL against various pathogens, indicating potent antimicrobial effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 2-Fluoro-N-(4-fluorobenzyl)aniline. The placement of fluorine atoms significantly affects the compound's pharmacokinetics and dynamics.
Table 2: SAR Insights from Related Compounds
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| N-(4-fluorobenzyl)-2-fluoroaniline | Anticancer | Induces apoptosis in NSCLC cells |
| 4-Fluoro-N-(3-fluorobenzyl)aniline | Antimicrobial | Broad-spectrum activity against bacteria |
| N-(4-chlorobenzyl)-2-fluoroaniline | Antimicrobial | Effective against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
